molecular formula C8H19ClN2O2 B1463908 (R)-tert-Butyl (2-aminopropyl)carbamate CAS No. 333743-54-7

(R)-tert-Butyl (2-aminopropyl)carbamate

Cat. No.: B1463908
CAS No.: 333743-54-7
M. Wt: 210.7 g/mol
InChI Key: NXKQBPNSELZLGM-FYZOBXCZSA-N
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Description

(R)-tert-Butyl (2-aminopropyl)carbamate is a useful research compound. Its molecular formula is C8H19ClN2O2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

®-tert-Butyl (2-aminopropyl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, facilitating the formation of desired products. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from one molecule to another . This interaction is crucial for the synthesis of chiral amines, which are important intermediates in the production of many drugs.

Cellular Effects

The effects of ®-tert-Butyl (2-aminopropyl)carbamate on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects are often context-dependent and can vary based on the type of cell and the presence of other interacting molecules.

Molecular Mechanism

At the molecular level, ®-tert-Butyl (2-aminopropyl)carbamate exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-tert-Butyl (2-aminopropyl)carbamate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of ®-tert-Butyl (2-aminopropyl)carbamate in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving metabolic function . At higher doses, it can lead to toxic or adverse effects, including disruptions in normal cellular processes and potential toxicity to specific organs or tissues.

Metabolic Pathways

®-tert-Butyl (2-aminopropyl)carbamate is involved in several metabolic pathways. It interacts with enzymes such as transaminases and dehydrogenases, which play roles in amino acid metabolism and other biochemical processes . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, ®-tert-Butyl (2-aminopropyl)carbamate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of ®-tert-Butyl (2-aminopropyl)carbamate is critical for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with target biomolecules . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its specific site of action.

Properties

IUPAC Name

tert-butyl N-[(2R)-2-aminopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNSYFDLTSSUNI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662581
Record name tert-Butyl [(2R)-2-aminopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333743-54-7
Record name tert-Butyl [(2R)-2-aminopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(2R)-2-aminopropyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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